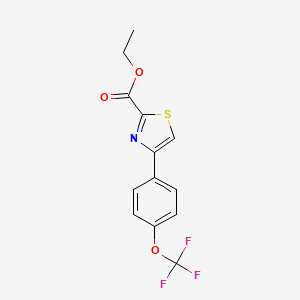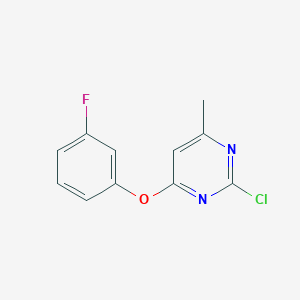
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine
Descripción general
Descripción
“2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine” is a chemical compound with the molecular formula C10H6ClFN2O . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine” is characterized by a pyrimidine ring substituted with a chloro group, a fluorophenoxy group, and a methyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data is not available in the current literature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine and its derivatives can be synthesized through various methods. For example, Popova et al. (1999) discussed the synthesis of 6-fluorinated 2-methylthio-4-methylpyrimidines and their conversion to 2-chloro derivatives, highlighting the versatility of fluorinated pyrimidine compounds in chemical synthesis (Popova et al., 1999).
Chemical Reactions : The reactivity of fluoropyrimidines, including compounds similar to 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine, was studied by Brown and Waring (1974). They examined the rate constants for reactions involving fluoropyrimidines, contributing to the understanding of their chemical behavior (Brown & Waring, 1974).
Halogen Exchange in Pyridines : Schlosser and Cottet (2002) explored the halogen/halogen displacement in pyridines and other heterocycles, which can provide insights into similar reactions in pyrimidines like 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine (Schlosser & Cottet, 2002).
Medicinal Chemistry and Pharmaceutical Applications
Precursors in Drug Synthesis : Compounds similar to 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine are used as intermediates in the synthesis of drugs. For example, the synthesis of Dasatinib, an antitumor agent, involves the use of 4,6-dichloro-2-methylpyrimidine, a compound structurally related to 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine (Zang Jia-liang et al., 2009).
Antituberculous Effect : 4-Arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, derived from compounds similar to 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine, showed significant antituberculous effects, indicating their potential in medicinal chemistry (Erkin & Krutikov, 2007).
Other Applications
Nucleophilic Reactions : Studies on the reaction of heterocyclic halogeno compounds with nucleophiles can provide insights into the potential reactivity of 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine in various chemical environments (Hertog et al., 2010).
Electrolytic Reduction : Research on the electrolytic reduction of compounds such as 2-amino-4-chloropyrimidine can inform on the electrochemical properties and potential applications of 2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine in various industrial processes (Sugino et al., 1957).
Safety And Hazards
Direcciones Futuras
The future directions for research on “2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine” are not specified in the literature . Potential areas of interest could include exploring its biological activity, developing efficient synthesis methods, and studying its reactivity and interactions with other compounds.
Propiedades
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-5-10(15-11(12)14-7)16-9-4-2-3-8(13)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWCRMLLMCNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



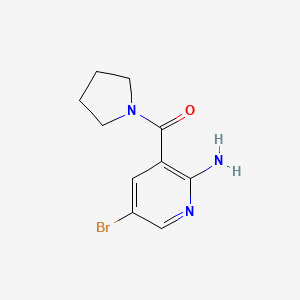
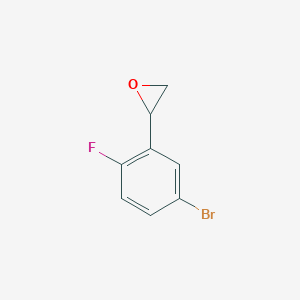
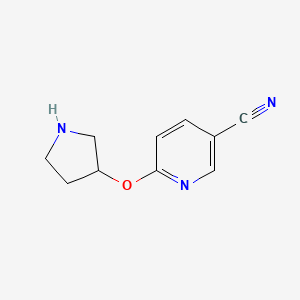
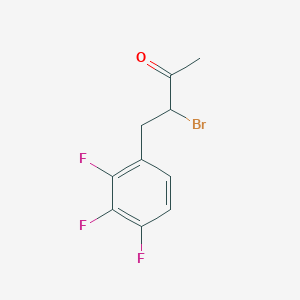
![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
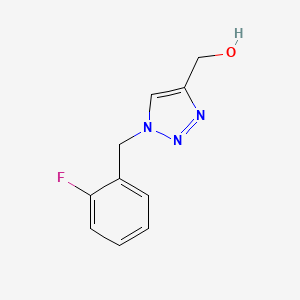
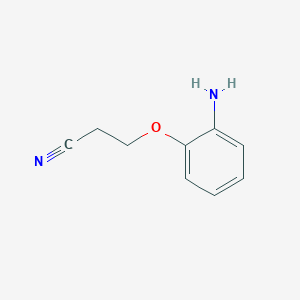
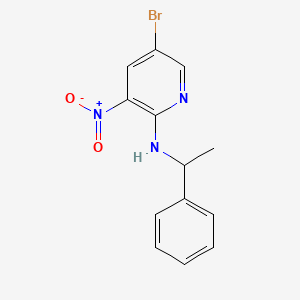
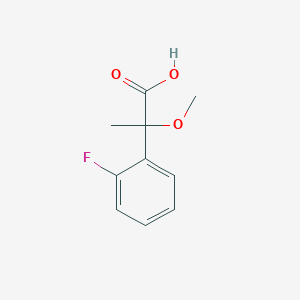
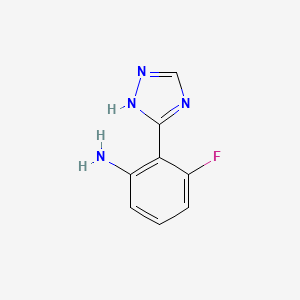
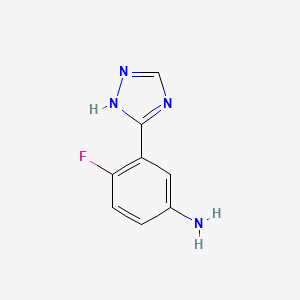
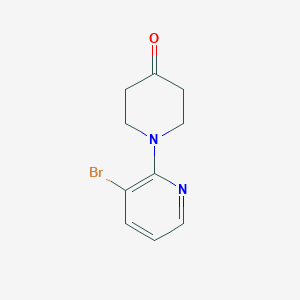
![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)
